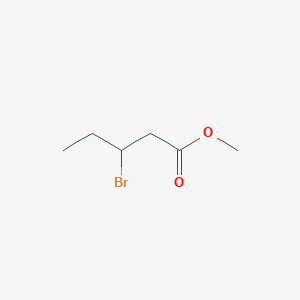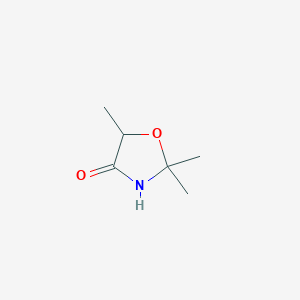
Phthalimidine, N-(2-oxo-3-piperidyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidine, N-(2-oxo-3-piperidyl)- is a chemical compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide moiety attached to a piperidine ring with an oxo group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidine, N-(2-oxo-3-piperidyl)- typically involves the reaction of phthalic anhydride with piperidine derivatives under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the phthalimide ring. The reaction is usually carried out in an organic solvent such as toluene or xylene at elevated temperatures.
Industrial Production Methods
Industrial production of Phthalimidine, N-(2-oxo-3-piperidyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidine, N-(2-oxo-3-piperidyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalimides and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Phthalimidine, N-(2-oxo-3-piperidyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phthalimidine, N-(2-oxo-3-piperidyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A simpler analog without the piperidine ring.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom.
Piperidine Derivatives: Compounds with modifications on the piperidine ring.
Uniqueness
Phthalimidine, N-(2-oxo-3-piperidyl)- is unique due to the presence of both the phthalimide and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents.
Propiedades
| 79458-80-3 | |
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-(2-oxopiperidin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H14N2O2/c16-12-11(6-3-7-14-12)15-8-9-4-1-2-5-10(9)13(15)17/h1-2,4-5,11H,3,6-8H2,(H,14,16) |
Clave InChI |
JMIPGSWDKXXJTC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)NC1)N2CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)


![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)

![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)


